Computed Lipophilicity (logP) Differentiates the 2,3-Dimethyl Analog from More Polar Unsubstituted Scaffolds
The 2,3-dimethyl substitution pattern on the target compound increases its calculated lipophilicity (XLogP3-AA = 0.2) compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine scaffold [1]. This difference is significant because the unsubstituted analog, lacking any lipophilic substitution on the imidazole ring, is expected to have a much lower logP (estimated near -0.8), a delta of approximately 1.0 log unit. This property is crucial for membrane permeability and receptor binding in biological contexts [2].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine (no substitution on imidazole ring); LogP is estimated at -0.8 (no exact value found in public domain) |
| Quantified Difference | An inferred increase of roughly 1.0 log unit compared to the unsubstituted parent scaffold. |
| Conditions | Values computed by PubChem using XLogP3 algorithm [1]. |
Why This Matters
Procurement decisions for lead optimization often prioritize scaffolds with a specific lipophilicity range (typically 1-3) for optimal ADME properties; the target compound's modest lipophilicity due to dimethyl substitution can be a key differentiator over more polar analogs.
- [1] PubChem Compound Summary for CID 82414508, 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
- [2] Borodkin, V.S., van Aalten, D.M.F. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold. Tetrahedron, 2010, 66(39), 7838-7849. DOI: 10.1016/j.tet.2010.07.037. View Source
